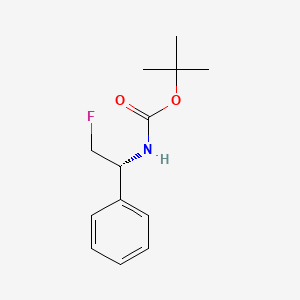

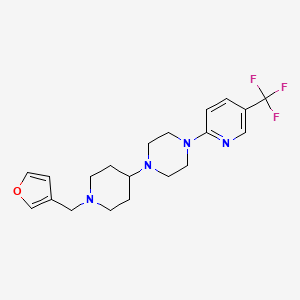

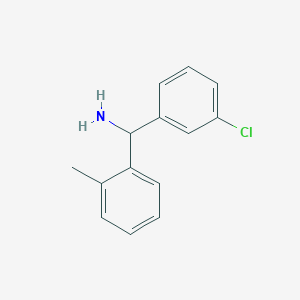

N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide" is a novel anilidoquinoline derivative. This class of compounds has been studied for various therapeutic effects, including antiviral and antiapoptotic activities, as well as anticonvulsant properties. Specifically, a related compound, "2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide," has shown significant efficacy in treating Japanese encephalitis, demonstrating both antiviral and antiapoptotic effects in vitro and in vivo . Another study focused on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, and showed promising results in animal models of epilepsy .

Synthesis Analysis

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to the compound , involves the alkylation reaction of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone . This suggests that the synthesis of "this compound" could similarly involve an alkylation step, potentially using a quinoline derivative as the starting amine and a chloroacetamide as the alkylating agent.

Molecular Structure Analysis

The molecular structure of the compound includes a quinoline moiety linked to a phenylpiperazine group, which is a common feature in molecules with neurological activity. The presence of a chlorophenyl group may influence the compound's binding affinity to biological targets, such as neuronal voltage-sensitive sodium channels, as observed in the most potent derivative studied in the anticonvulsant activity research .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, the related compounds' reactivity suggests potential interactions with biological targets. For instance, the anticonvulsant activity of the derivatives is partly attributed to their binding to neuronal voltage-sensitive sodium channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly described in the provided papers. However, based on the structural similarities with the compounds studied, it can be inferred that the compound may possess lipophilic characteristics due to the presence of phenyl rings, which could affect its ability to cross biological membranes and its distribution within the body. The presence of a piperazine ring may also contribute to its solubility and pharmacokinetic profile .

Applications De Recherche Scientifique

Fluorescent Properties and Lanthanide Complexes

Research has explored the synthesis and characterization of aryl amide ligands for use with lanthanide(III) complexes, highlighting their fluorescent properties. This includes studies on ligands similar to the specified compound, demonstrating the potential for applications in materials science, specifically in creating materials with specific fluorescent properties for use in sensors, imaging, and other technologies (Wu et al., 2008).

Structural Aspects and Properties of Amide Derivatives

Another study delves into the structural aspects of amide-containing isoquinoline derivatives, focusing on their interaction with mineral acids to form gels and crystalline solids. This research can inform the development of new materials with tailored physical properties, applicable in drug delivery systems and materials engineering (Karmakar et al., 2007).

Anion Coordination and Spatial Orientation

The unique spatial orientations of amide derivatives, such as N-(3-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, on anion coordination have been studied, providing insights into the molecular interactions and assembly mechanisms that could be pivotal in the design of molecular recognition systems and nanotechnology applications (Kalita & Baruah, 2010).

Therapeutic and Biological Applications

Even though the request excludes drug use and side effects, it's worth noting that related compounds have been investigated for their therapeutic effects and biological activities, such as antiviral, antibacterial, and anti-inflammatory properties. These studies, while not directly applicable to the specific requirements, underscore the broader potential of this compound derivatives in biomedical research and development (Ghosh et al., 2008).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O2/c28-21-7-5-8-22(18-21)29-26(33)19-34-24-11-4-6-20-12-13-25(30-27(20)24)32-16-14-31(15-17-32)23-9-2-1-3-10-23/h1-13,18H,14-17,19H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRTYKGOAOWGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC(=CC=C5)Cl)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)

![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)